molecular formula C15H16N2O2S2 B2653507 3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide CAS No. 1396685-90-7

3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide

Cat. No.: B2653507
CAS No.: 1396685-90-7
M. Wt: 320.43
InChI Key: UTUXNAYISININQ-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biological chemistry research. Its molecular architecture incorporates two privileged structures in medicinal chemistry: a pyrano[4,3-d]thiazole system and a phenylsulfanyl moiety, connected through a propanamide linker. The fused pyrano-thiazole core is a key structural feature found in various bioactive molecules and is of significant interest in the development of novel therapeutic agents . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold renowned for its widespread biological activities . Derivatives of thiazole have been extensively investigated and shown to possess a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities . For instance, thiazole derivatives can exhibit anti-inflammatory effects by interacting with key enzymatic pathways such as cyclooxygenase (COX) and lipoxygenase (LOX) . Furthermore, the incorporation of the phenylsulfanyl group offers a potential site for metabolic modification and can influence the compound's electronic properties and lipophilicity, which are critical parameters for drug-receptor interactions and pharmacokinetic optimization. This unique combination of structural features makes this compound a highly promising candidate for researchers exploring new chemical entities in areas such as enzyme inhibition, receptor modulation, and the development of potential treatments for infectious diseases, inflammatory conditions, and various forms of cancer . Its primary value lies in its utility as a key intermediate or a novel pharmacophore in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-14(7-9-20-11-4-2-1-3-5-11)17-15-16-12-6-8-19-10-13(12)21-15/h1-5H,6-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUXNAYISININQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide typically involves a multi-step process. One common method includes the reaction of a thioamide with an acryloyl chloride to form an intermediate, which is then reacted with propanoic acid to produce the final compound. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole or pyrano rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds incorporating thiazole and pyran structures often exhibit antimicrobial properties. The presence of the phenylsulfanyl moiety may enhance this activity by increasing lipophilicity and facilitating membrane penetration. In vitro studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting that 3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide could be evaluated for similar properties.

Anticancer Potential

Compounds with thiazole and pyran rings have been studied for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth factors. Preliminary studies on related compounds suggest that this compound might possess similar properties by modulating pathways involved in cancer cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory activity of compounds bearing thiazole structures has been documented in various studies. It is hypothesized that the compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes. Investigating this aspect could lead to the development of new anti-inflammatory medications.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Testing

In a recent study published in a peer-reviewed journal, derivatives of thiazole were tested against various bacterial strains. The results indicated significant antimicrobial activity at micromolar concentrations. Future studies should include this compound to assess its efficacy compared to established antimicrobials .

Case Study 2: Anticancer Activity

A series of pyranothiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The findings suggested that modifications at the sulfur-containing side chain could enhance anticancer activity. This provides a rationale for testing this compound in similar assays to identify its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to changes in cellular processes. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitution allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Thiopyrano[2,3-d]Thiazole Derivatives (e.g., Les-3384)

  • Structure: Les-3384 (rel-N-(4-chlorophenyl)-3-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-3(6H)-yl]propanamide) shares a thiopyrano-thiazole core but replaces the pyran ring with a thiopyran and includes a chromene moiety.
  • Activity : Demonstrates anticonvulsant efficacy without analgesic effects or adverse impacts on motor coordination, distinguishing it from conventional anticonvulsants .
  • Key Difference: The target compound’s pyranothiazole core may offer improved metabolic stability compared to Les-3384’s thiopyrano-thiazole system.

Oxadiazole-Thiazole Hybrids (e.g., 7f and 7l)

  • Structure: Compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides (7f, 7l) feature oxadiazole-thiazole linkages instead of fused pyranothiazole.
  • Synthesis : High yields (80–89%) via multi-step protocols involving hydrazine, CS₂/KOH, and Na₂CO₃-mediated coupling .

Sulfonamide and Piperidine Derivatives (e.g., 6408-77-1)

  • Structure: 3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide incorporates a piperidine-sulfonamide group, contrasting with the pyranothiazole core.
  • Physicochemical Properties : Higher molecular weight (C₂₀H₂₄N₂O₃S₂) and polar sulfonamide group may reduce lipophilicity compared to the target compound .

Benzothiazole-Propanamide Derivatives (e.g., Compound 11)

  • Structure: N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide replaces the pyranothiazole with a benzothiazole ring.
  • Synthesis : Moderate yield (59%) via PCl₃-catalyzed coupling, suggesting comparable synthetic accessibility to the target compound .
  • Functional Insight : The methoxyphenyl group in Compound 11 may enhance electron-donating effects, whereas the phenylsulfanyl group in the target compound could improve radical scavenging or thiol-mediated interactions.

Physicochemical and Structural Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Lipophilicity (Predicted)
Target Compound C₁₇H₁₈N₂O₂S₂ 358.46 g/mol Pyranothiazole, phenylsulfanyl High (logP ~3.5)
Les-3384 C₂₃H₂₁ClN₂O₃S₂ 493.00 g/mol Thiopyrano-thiazole, chlorophenyl Moderate (logP ~2.8)
7f C₁₇H₁₉N₅O₂S₂ 389.49 g/mol Oxadiazole, aminothiazole Moderate (logP ~2.2)
6408-77-1 C₂₀H₂₄N₂O₃S₂ 428.54 g/mol Piperidine-sulfonamide Low (logP ~1.5)

Biological Activity

The compound 3-(phenylsulfanyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide is a member of the thiazole and pyran family, which has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₃N₃OS
  • Molecular Weight : 285.35 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole and pyran compounds exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusSelective action

These results indicate that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The mechanism often involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription. For example:

  • In vitro studies have shown that certain thiazole derivatives induce apoptosis in cancer cells by activating caspase pathways.
  • Cytotoxicity assays using human prostate cancer cell lines (PC-3) revealed significant reductions in cell viability upon treatment with similar compounds.

Anti-inflammatory Activity

Compounds within this structural class have also been evaluated for their anti-inflammatory effects. In various studies:

  • The inhibition of pro-inflammatory cytokines was observed when treating macrophage cell lines with thiazole derivatives.
  • Animal models demonstrated reduced edema in response to inflammatory stimuli following administration of these compounds.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in MDPI evaluated several thiazolopyridine derivatives against clinical strains of bacteria. The most active compound displayed a binding affinity comparable to established antibiotics like ciprofloxacin, suggesting its potential as a new antimicrobial agent .
  • Evaluation of Cytotoxicity :
    In another study focusing on anticancer properties, thiazole derivatives were tested against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect with IC50 values significantly lower than those of standard chemotherapeutics .
  • Inflammation Model :
    Research involving animal models showed that administration of thiazole-based compounds resulted in marked reductions in inflammatory markers such as TNF-alpha and IL-6, supporting their potential utility in treating inflammatory diseases .

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